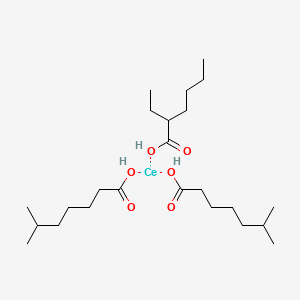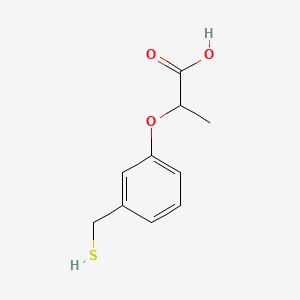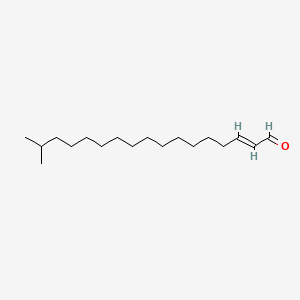
Isooctadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctadecenal is an organic compound with the molecular formula C18H34O. It is a type of aldehyde derived from octadecene, a long-chain hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctadecenal can be synthesized through several methods. One common approach involves the oxidation of isooctadecene using oxidizing agents such as potassium permanganate or ozone. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of olefins. This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex. The resulting aldehyde is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Isooctadecenal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form isooctadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group in this compound can be reduced to form isooctadecanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and ozone are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.
Major Products Formed
Oxidation: Isooctadecanoic acid
Reduction: Isooctadecanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Isooctadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isooctadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Isooctadecanol: A reduced form of isooctadecenal with similar applications in chemistry and industry.
Isooctadecanoic acid:
Uniqueness
This compound is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
94246-81-8 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-16-methylheptadec-2-enal |
InChI |
InChI=1S/C18H34O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h13,15,17-18H,3-12,14,16H2,1-2H3/b15-13+ |
InChI Key |
PNCPWUPUOTWMON-FYWRMAATSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCC/C=C/C=O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


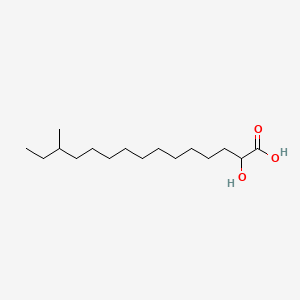
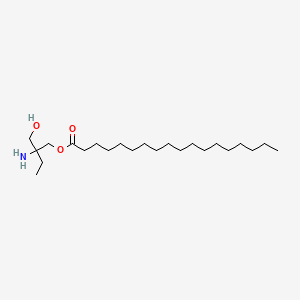


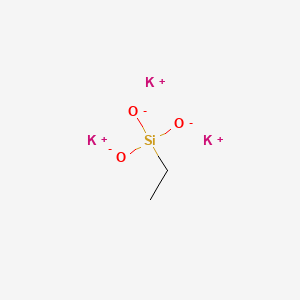

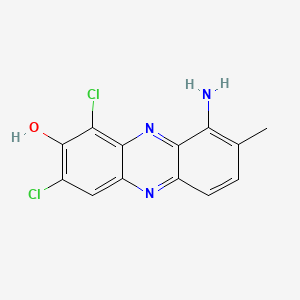


![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)

